Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl-
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Overview
Description
Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- typically involves multi-step organic reactions One common method might include the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic ring and sulfonamide group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include solvents like dichloromethane, temperatures ranging from -78°C to reflux, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce primary amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific proteins. The cyano and phenyl groups could play a role in binding to biological targets, while the sulfonamide group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with broad applications in medicinal chemistry.
N-(2-cyano-1-phenyl-2-propenyl)benzenesulfonamide: A closely related compound with similar structural features.
4-Methylbenzenesulfonamide: Another related compound with a methyl group on the aromatic ring.
Uniqueness
Benzenesulfonamide, N-(2-cyano-1-phenyl-2-propenyl)-4-methyl- is unique due to the presence of both the cyano and phenyl groups, which can confer distinct chemical and biological properties. These features might enhance its binding affinity to biological targets or its reactivity in chemical transformations.
Properties
CAS No. |
212781-17-4 |
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Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-cyano-1-phenylprop-2-enyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-13-8-10-16(11-9-13)22(20,21)19-17(14(2)12-18)15-6-4-3-5-7-15/h3-11,17,19H,2H2,1H3 |
InChI Key |
VXNCDUMKQYIXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=C)C#N |
Origin of Product |
United States |
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